Ribonolactone

Description

Additionally, the Panel concluded the available data are insufficient to make a determination that this compound is safe under the intended conditions of use in cosmetic formulations.

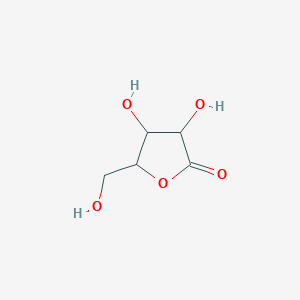

structure given in first source; RN given refers to cpd without isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-BXXZVTAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347750 | |

| Record name | D-Ribono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ribonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5336-08-3, 3327-63-7 | |

| Record name | (+)-Ribonolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5336-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3327-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-ribono-1,4-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBONOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64E63NC231 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ribonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83 - 85 °C | |

| Record name | Ribonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of D-Ribonolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribonolactone, specifically the D-ribono-1,4-lactone isomer, is a sugar lactone derived from D-ribose. It serves as a crucial chiral building block in the synthesis of a variety of biologically active molecules and natural products.[1] Its rigid, five-membered ring structure and multiple stereocenters make it a valuable precursor in medicinal chemistry and drug development for creating complex molecular architectures. This guide provides a comprehensive overview of the chemical properties of D-Ribonolactone, including its physical characteristics, spectroscopic data, and reactivity, presented with detailed experimental protocols and visualizations to support researchers in their work.

Chemical and Physical Properties

D-Ribonolactone is a white, crystalline solid that is soluble in water.[2] A summary of its key chemical and physical properties is provided below.

Table 1: Chemical Identifiers of D-Ribonolactone

| Identifier | Value |

| IUPAC Name | (3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one[3] |

| CAS Number | 5336-08-3[4] |

| Molecular Formula | C₅H₈O₅[4] |

| Molecular Weight | 148.11 g/mol [4] |

| Canonical SMILES | C([C@@H]1--INVALID-LINK--O1)O">C@HO)O[3] |

| InChI Key | CUOKHACJLGPRHD-BXXZVTAOSA-N[3] |

Table 2: Physical Properties of D-Ribonolactone

| Property | Value | Source |

| Melting Point | 83-85 °C | [3] |

| Appearance | White to off-white crystalline solid | [5] |

| Solubility | Soluble in water and polar organic solvents like ethanol (B145695) and methanol.[2][5] | HMDB, Guidechem |

| Optical Rotation | [α]²⁴/D +18° (c = 1 in H₂O) | Sigma-Aldrich |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and structural elucidation of D-Ribonolactone.

Table 3: Spectroscopic Data for D-Ribonolactone

| Technique | Key Data |

| ¹H NMR (500 MHz, D₂O) | δ (ppm): 4.45, 4.43, 3.89, 3.87, 3.86, 3.82, 3.81, 3.80, 3.79[3] |

| ¹³C NMR | δ (ppm): 176.5, 85.4, 69.3, 68.6, 60.5[6] |

| Mass Spectrometry (GC-MS) | Major fragments (m/z): 147.0, 117.0, 103.0, 102.0, 133.0[3] |

| Infrared (IR) | (KBr, cm⁻¹): 3513, 3373, 3159, 1761, 1627, 1397, 1197, 1143[6] |

Experimental Protocols

Synthesis of D-Ribonolactone from D-Ribose

This protocol describes the oxidation of D-ribose to D-Ribonolactone using bromine in an aqueous solution.

Materials:

-

D-ribose

-

Sodium bicarbonate (NaHCO₃)

-

Bromine (Br₂)

-

Sodium bisulfite (NaHSO₃)

-

Absolute Ethanol

-

Deionized water

-

1-L three-necked round-bottomed flask

-

Mechanical stirrer

-

100-mL pressure-equalizing addition funnel

-

Internal thermometer

-

Ice-water bath

-

Rotary evaporator

Procedure:

-

Charge a 1-L three-necked round-bottomed flask with D-ribose (100 g, 0.67 mol), sodium bicarbonate (112 g, 1.3 mol), and deionized water (600 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Cool the flask in an ice-water bath.

-

Add bromine (112 g, 0.70 mol) dropwise via the addition funnel, maintaining the reaction temperature below 5°C.

-

After the addition is complete, stir the orange solution for an additional 50 minutes.

-

Add sodium bisulfite (6.5 g, 62.5 mmol) to decolorize the solution.

-

Concentrate the clear solution on a rotary evaporator until a wet slurry remains.

-

Add absolute ethanol (400 mL) and toluene (100 mL) and evaporate to a damp solid.

-

Add absolute ethanol (400 mL) and heat the mixture on a steam bath for 30 minutes.

-

Filter the hot suspension and rinse the solids with hot absolute ethanol (100 mL).

-

Cool the filtrate to room temperature and then refrigerate for 16 hours to crystallize the product.

-

Filter the crystals, rinse with cold absolute ethanol and then diethyl ether, and dry under vacuum.

Visualization of Synthesis Workflow:

Caption: Workflow for the synthesis of D-Ribonolactone from D-ribose.

Determination of Melting Point

This is a general procedure for determining the melting point of a solid organic compound.

Materials:

-

D-Ribonolactone sample

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the D-Ribonolactone sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 10-15°C below the expected melting point (83-85°C).

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). This range is the melting point.

NMR Spectroscopic Analysis

This is a general protocol for obtaining NMR spectra of D-Ribonolactone.

Materials:

-

D-Ribonolactone sample

-

Deuterated solvent (e.g., D₂O)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve a few milligrams of D-Ribonolactone in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the desired NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC) according to the instrument's standard operating procedures.

-

Process the acquired data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.

Mass Spectrometric Analysis

This is a general protocol for obtaining a mass spectrum of D-Ribonolactone.

Materials:

-

D-Ribonolactone sample

-

Appropriate solvent (e.g., methanol)

-

Mass spectrometer (e.g., GC-MS or LC-MS)

Procedure:

-

Prepare a dilute solution of D-Ribonolactone in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, where it is volatilized and separated before entering the mass spectrometer. For LC-MS, the sample is injected into the liquid chromatograph for separation prior to ionization.

-

Acquire the mass spectrum over a suitable mass range.

-

Analyze the resulting spectrum to determine the molecular ion peak and fragmentation pattern.

Reactivity and Biological Activity

Hydrolysis

D-Ribonolactone, being a cyclic ester (lactone), is susceptible to hydrolysis, particularly under basic conditions, to open the ring and form the corresponding D-ribonate salt. The five-membered γ-lactone ring is generally more stable than a corresponding β-lactone but will still hydrolyze. The kinetics of this process are pH-dependent. While specific kinetic data for D-Ribonolactone hydrolysis is not extensively published, the general mechanism involves nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to ring opening.

Inhibition of β-Galactosidase

D-Ribonolactone is known to be an inhibitor of the enzyme β-galactosidase. It acts as a competitive inhibitor, likely by mimicking the structure of the substrate or the transition state of the enzymatic reaction.

Visualization of β-Galactosidase Inhibition:

Caption: D-Ribonolactone competitively inhibits β-galactosidase.

Use in Organic Synthesis

D-Ribonolactone is a versatile chiral precursor for the synthesis of numerous complex molecules, including:

-

C-Nucleosides: The lactone can be opened by carbon nucleophiles to form C-glycosides, which are more stable to hydrolysis than their N-glycoside counterparts.

-

Natural Products: It has been utilized in the total synthesis of various natural products.[1]

-

Carbohydrate Mimetics: Its structure can be modified to create analogs of other sugars for studying biological processes.

Conclusion

D-Ribonolactone possesses a unique combination of chemical and physical properties that make it an invaluable tool in chemical synthesis and biochemical research. This guide has provided a detailed overview of these properties, along with experimental protocols and visualizations, to serve as a comprehensive resource for professionals in the field. A thorough understanding of its characteristics is paramount for its effective application in the development of novel therapeutics and other advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]

- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 4. goldbio.com [goldbio.com]

- 5. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Ribonolactone: A Versatile Chiral Pool for Natural Product Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-Ribono-1,4-lactone, a readily available chiral building block derived from D-ribose, has emerged as a cornerstone in the stereoselective synthesis of a diverse array of complex natural products. Its inherent chirality and dense functionality provide a robust platform for the construction of intricate molecular architectures, making it a valuable tool for synthetic chemists in academia and the pharmaceutical industry. This technical guide explores the utility of ribonolactone as a chiral pool, detailing key synthetic strategies, providing quantitative data for representative transformations, and offering step-by-step experimental protocols for the synthesis of bioactive natural products.

General Synthetic Workflow

The synthetic utility of D-ribonolactone typically begins with the protection of its hydroxyl groups to enable regioselective modifications. Common protecting groups include acetonides, benzyl (B1604629) ethers, and silyl (B83357) ethers. The protected lactone then serves as a versatile intermediate for a variety of transformations, including nucleophilic additions, reductions, oxidations, and carbon-carbon bond-forming reactions. These modifications allow for the construction of key structural motifs found in a wide range of natural products. Subsequent deprotection and further functionalization lead to the final target molecules.

Caption: General workflow for natural product synthesis starting from D-ribonolactone.

Case Study 1: Total Synthesis of (+)-Varitriol

(+)-Varitriol, a marine-derived fungal metabolite, exhibits significant cytotoxic activity against various cancer cell lines. Its synthesis from D-ribonolactone highlights a strategic application of this chiral synthon. An efficient synthesis has been reported with an overall yield of 41% over eight steps.[1]

Quantitative Data for the Synthesis of (+)-Varitriol

| Step | Transformation | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Protection | Acetone, H+ | 2,3-O-Isopropylidene-D-ribonolactone | 95 | N/A |

| 2 | Diastereoselective Methylation | MeLi, THF, -78 °C | Methylated lactol | 92 | 9:1 |

| 3 | Benzylation | BnBr, NaH, THF | Benzyl ether | 98 | N/A |

| 4 | Reduction | DIBAL-H, CH2Cl2, -78 °C | Lactol | 95 | N/A |

| 5 | Wittig Reaction | Ph3P=CH2, THF | Olefin | 85 | N/A |

| 6 | Hydroboration-Oxidation | 9-BBN; then H2O2, NaOH | Primary alcohol | 90 | >20:1 |

| 7 | Julia-Kocienski Olefination | PT-sulfone, KHMDS; then aldehyde | Diene | 71 | (E)-selective |

| 8 | Deprotection | H+ | (+)-Varitriol | 88 | N/A |

N/A: Not Applicable

Experimental Protocols for Key Steps

Step 2: Diastereoselective Methylation of 2,3-O-Isopropylidene-D-ribonolactone

To a solution of 2,3-O-isopropylidene-D-ribonolactone (1.0 g, 5.31 mmol) in anhydrous THF (20 mL) at -78 °C under an argon atmosphere, was added methyllithium (B1224462) (1.6 M in diethyl ether, 3.65 mL, 5.84 mmol) dropwise. The reaction mixture was stirred at -78 °C for 1 hour. The reaction was then quenched by the slow addition of saturated aqueous NH4Cl solution (10 mL). The mixture was allowed to warm to room temperature and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica gel, hexanes:ethyl acetate = 3:1) to afford the methylated lactol as a colorless oil.

Step 7: Julia-Kocienski Olefination

To a stirred solution of the PT-sulfone (10.0 mmol) in anhydrous DME (40 mL) under a nitrogen atmosphere at -55°C was added dropwise a solution of potassium hexamethyldisilazide (KHMDS) (11.0 mmol) in DME (20 mL) over 10 minutes.[1] The resulting solution was stirred for 70 minutes. The aldehyde intermediate (15.0 mmol) was then added dropwise over 5 minutes, and the mixture was stirred at -55°C for 1 hour.[1] The cooling bath was removed, and the mixture was stirred at ambient temperature overnight. Water (5 mL) was added, and stirring was continued for 1 hour. The mixture was diluted with Et2O (150 mL) and washed with water (200 mL). The aqueous phase was extracted with Et2O (3 x 30 mL), and the combined organic layers were washed with water (3 x 50 mL) and brine (50 mL). After drying over MgSO4, the solvent was removed in vacuo to yield the crude product, which was purified by column chromatography to give the desired diene.[1]

Synthetic Pathway of (+)-Varitriol

Caption: Key transformations in the total synthesis of (+)-Varitriol.

Case Study 2: Enantioselective Synthesis of (-)-Neplanocin A

(-)-Neplanocin A is a carbocyclic nucleoside analog with potent antitumor and antiviral activities. Its synthesis from D-ribonolactone showcases the construction of a cyclopentene (B43876) ring system, a common motif in carbocyclic nucleosides.

Quantitative Data for the Synthesis of (-)-Neplanocin A

| Step | Transformation | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Protection | Acetone, H+; then TBDPSCl, Et3N, DMAP | Silyl ether of protected lactone | 85 (2 steps) | N/A |

| 2 | Wittig Olefination | Ph3PMeBr, t-BuOK | Exocyclic methylene (B1212753) compound | 78 | N/A |

| 3 | Swern Oxidation | (COCl)2, DMSO, Et3N | Enone | 92 | N/A |

| 4 | Grignard Addition | Vinylmagnesium bromide | Allylic alcohol | 88 | 4:1 |

| 5 | Ring-Closing Metathesis | Grubbs' 1st generation catalyst | Cyclopentene | 75 | N/A |

| 6 | Hydroxylation & Reduction | PDC; then NaBH4, CeCl3 | Diol | 65 (2 steps) | >10:1 |

| 7 | Mitsunobu Reaction & Deprotection | PPh3, DIAD, adenine; then TBAF | Protected Neplanocin A | 55 (2 steps) | N/A |

| 8 | Deprotection | TFA | (-)-Neplanocin A | 90 | N/A |

N/A: Not Applicable

Experimental Protocol for a Key Step

Step 5: Ring-Closing Metathesis

To a solution of the diene intermediate (1.0 mmol) in anhydrous and degassed CH2Cl2 (100 mL, 0.01 M) under an argon atmosphere was added Grubbs' first-generation catalyst (0.05 mmol). The reaction mixture was stirred at room temperature for 12 hours. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography (silica gel, hexanes:ethyl acetate = 5:1) to afford the cyclopentene derivative as a colorless oil.

Synthetic Pathway of (-)-Neplanocin A

Caption: Key transformations in the synthesis of (-)-Neplanocin A.

Case Study 3: Synthesis of Herbarumin I

Herbarumin I is a phytotoxic 10-membered macrolide. Its synthesis from D-ribonolactone demonstrates the utility of this chiral starting material in the construction of macrocyclic structures, often employing ring-closing metathesis as a key macrocyclization step.[2]

Quantitative Data for the Synthesis of Herbarumin I

| Step | Transformation | Reagents and Conditions | Product | Yield (%) | (E:Z) Ratio |

| 1 | Protection | TBDMSCl, Imidazole | 5-O-TBDMS-D-ribonolactone | 98 | N/A |

| 2 | Reduction & Wittig | DIBAL-H; then Ph3P=CHCO2Et | α,β-Unsaturated ester | 85 (2 steps) | >10:1 (E) |

| 3 | Esterification | 4-Penten-1-ol, DCC, DMAP | Diene precursor | 90 | N/A |

| 4 | Ring-Closing Metathesis | Grubbs' 2nd generation catalyst | 10-membered macrolide | 78 | 5:1 (E:Z) |

| 5 | Deprotection | TBAF | Herbarumin I | 92 | N/A |

N/A: Not Applicable

Experimental Protocol for a Key Step

Step 4: Ring-Closing Metathesis for Macrocyclization

To a solution of the diene precursor (0.5 mmol) in degassed toluene (B28343) (50 mL, 0.01 M) at 80 °C was added Grubbs' second-generation catalyst (0.025 mmol). The reaction mixture was stirred under an argon atmosphere at 80 °C for 6 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography (silica gel, hexanes:ethyl acetate = 10:1) to afford the 10-membered macrolide.

Synthetic Pathway of Herbarumin I

Caption: Key transformations in the total synthesis of Herbarumin I.

Conclusion

D-Ribono-1,4-lactone serves as an exceptionally versatile and powerful chiral building block in the synthesis of a multitude of complex and biologically significant natural products. The examples of (+)-varitriol, (-)-neplanocin A, and herbarumin I demonstrate the strategic application of this starting material to construct diverse carbocyclic, heterocyclic, and macrocyclic frameworks with high stereocontrol. The ability to manipulate its inherent chirality through a wide range of chemical transformations underscores its importance in modern synthetic organic chemistry and its potential for the development of novel therapeutic agents. The detailed protocols and quantitative data provided in this guide aim to facilitate the application of this compound in the design and execution of efficient and elegant total syntheses.

References

The Enigmatic Ribonolactone: A Technical Guide to Its Discovery and Isolation from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribono-1,4-lactone, a naturally occurring carbohydrate derivative, holds significant interest in the scientific community, primarily as a versatile chiral precursor for the synthesis of a wide array of biologically active molecules and nucleoside analogs. Despite its importance, detailed reports on its isolation from natural sources are scarce, with chemical and chemoenzymatic syntheses being the more predominantly documented routes. This technical guide provides a comprehensive overview of the discovery of ribonolactone and presents a detailed, illustrative protocol for its hypothetical isolation and purification from a known natural source, the leaves of Litsea japonica. The guide includes methodologies for extraction, chromatographic separation, and characterization, alongside quantitative data presented for comparative analysis. Furthermore, this document elucidates the metabolic context of this compound through a diagram of its related biochemical pathways.

Introduction

D-Ribono-1,4-lactone is a five-membered ring lactone derived from D-ribonic acid. Its discovery and utility as a chiral building block have been pivotal in the total synthesis of various natural products. While it has been detected in some food sources, such as chicken and pork, and identified in the urine of patients with neuroblastoma, its presence in the plant kingdom is less documented, with the leaves of Litsea japonica being a noted source.[1] The inherent chirality and functionality of this compound make it a valuable starting material for the stereoselective synthesis of complex molecules, driving the demand for efficient access to this compound.

Hypothetical Isolation of D-Ribono-1,4-lactone from Litsea japonica

The following sections detail a plausible, multi-step protocol for the isolation and purification of D-ribono-1,4-lactone from the leaves of Litsea japonica. This protocol is based on established phytochemical techniques for the isolation of polar, small-molecule natural products.

Experimental Workflow

The overall workflow for the isolation and characterization of D-ribono-1,4-lactone is depicted in the diagram below.

Detailed Experimental Protocols

2.2.1. Plant Material and Extraction

-

Preparation of Plant Material: Freshly collected leaves of Litsea japonica are air-dried in the shade for 7-10 days and then pulverized into a fine powder using a mechanical grinder.

-

Maceration: The dried leaf powder (1 kg) is macerated with 80% aqueous methanol (5 L) at room temperature for 72 hours with occasional stirring.

-

Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude methanolic extract.

2.2.2. Solvent-Solvent Partitioning

-

The crude methanolic extract is suspended in distilled water (500 mL) and subjected to sequential liquid-liquid partitioning with n-hexane (3 x 500 mL) and then ethyl acetate (3 x 500 mL).

-

The resulting aqueous fraction, expected to contain the polar this compound, is collected and concentrated under reduced pressure.

2.2.3. Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh) is used as the stationary phase.

-

Column Packing: The silica gel is packed into a glass column using a slurry method with the initial mobile phase.

-

Loading: The concentrated aqueous fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by increasing the percentage of methanol.

-

Fraction Collection: Fractions of 20 mL each are collected and monitored by Thin Layer Chromatography (TLC).

2.2.4. Thin Layer Chromatography (TLC)

-

Plates: Pre-coated silica gel 60 F254 plates are used.

-

Mobile Phase: A solvent system of chloroform:methanol (85:15, v/v) is used for developing the plates.

-

Visualization: The developed plates are dried and visualized by spraying with a p-anisaldehyde-sulfuric acid reagent followed by heating at 110°C for 5-10 minutes. This compound should appear as a distinct spot.

-

Pooling of Fractions: Fractions showing a spot with an Rf value corresponding to a D-ribonolactone standard are pooled together and concentrated.

2.2.5. Preparative High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reversed-phase column is used.

-

Mobile Phase: A gradient of water and methanol is employed.

-

Detection: UV detection at 210 nm.

-

The pooled fractions from column chromatography are further purified by preparative HPLC to obtain pure D-ribono-1,4-lactone.

2.2.6. Structural Characterization

The structure of the isolated pure compound is confirmed using the following spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure and stereochemistry.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present.

Quantitative Data

The following table summarizes the hypothetical quantitative data from the isolation process.

| Parameter | Value |

| Starting Plant Material (Dry Weight) | 1 kg |

| Crude Methanolic Extract Yield | 120 g (12%) |

| Aqueous Fraction Yield | 35 g (3.5%) |

| Column Chromatography Fraction Yield | 1.5 g (0.15%) |

| Pure D-Ribono-1,4-lactone Yield | 150 mg (0.015%) |

| Purity (by HPLC) | >98% |

Metabolic Pathway Context

D-Ribono-1,4-lactone is metabolically derived from D-ribose, a key component of the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP is a fundamental metabolic pathway that runs parallel to glycolysis and is crucial for the production of NADPH and the precursors for nucleotide biosynthesis. The conversion of D-ribose to D-ribono-1,4-lactone is an oxidation step.

Conclusion

While the isolation of D-ribono-1,4-lactone from natural sources like Litsea japonica presents a viable route to obtain this valuable chiral synthon, the process is likely to be low-yielding. The detailed hypothetical protocol provided in this guide offers a robust framework for researchers aiming to isolate this and similar polar compounds from plant matrices. The established importance of this compound as a precursor in the synthesis of pharmaceuticals underscores the need for continued exploration of both natural sourcing and efficient synthetic methodologies. Further research into the direct biological activities and signaling pathways of this compound itself may unveil new therapeutic applications.

References

Spectroscopic Characterization of Ribonolactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for D-Ribonolactone (also known as D-ribono-1,4-lactone), a crucial carbohydrate derivative involved in various biological processes. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry, offering detailed spectroscopic data, experimental protocols, and a workflow for its analysis.

Introduction

D-Ribonolactone is a five-membered lactone form of D-ribonic acid. Its structural elucidation and characterization are fundamental for studies in carbohydrate chemistry, metabolomics, and drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its identity and purity. This guide presents a detailed compilation of its spectroscopic signature.

Spectroscopic Data

The following sections summarize the key spectroscopic data for D-Ribonolactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for D-Ribonolactone

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 5.73 | d | 7.7 | OH | DMSO-d₆ |

| 5.35 | d | 3.8 | OH | DMSO-d₆ |

| 5.15 | t | 5.4 | OH | DMSO-d₆ |

| 4.40 | dd | 7.7, 5.4 | H-2 | DMSO-d₆ |

| 4.21 | t | 3.5 | H-3 | DMSO-d₆ |

| 4.11 | app t | 4.9 | H-4 | DMSO-d₆ |

| 3.56 | dd | 5.4, 3.6 | H-5, H-5' | DMSO-d₆ |

| 4.43 - 4.45 | m | - | H-2/H-3 | D₂O |

| 3.79 - 3.89 | m | - | H-4, H-5, H-5' | D₂O |

Data sourced from Organic Syntheses Procedure and the Human Metabolome Database.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for D-Ribonolactone

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 176.5 | C-1 (C=O) | DMSO-d₆ |

| 85.4 | C-4 | DMSO-d₆ |

| 69.3 | C-2 | DMSO-d₆ |

| 68.6 | C-3 | DMSO-d₆ |

| 60.5 | C-5 | DMSO-d₆ |

| 89.77 | C-4 | D₂O |

| 72.42 | C-2/C-3 | D₂O |

| 63.57 | C-5 | D₂O |

Data sourced from Organic Syntheses Procedure and the Human Metabolome Database.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Infrared (IR) Absorption Bands for D-Ribonolactone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3513, 3373, 3159 | Strong, Broad | O-H stretching (hydroxyl groups) |

| 1761 | Strong | C=O stretching (lactone) |

Data obtained from a KBr pellet.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for D-Ribonolactone

| m/z | Relative Intensity (%) | Technique | Possible Fragment |

| 147.0 | 100 | GC-EI-TOF | [M-H]⁻ |

| 117.0 | 83.18 | GC-EI-TOF | [M-H-CH₂O]⁻ |

| 103.0 | 29.23 | GC-EI-TOF | [M-H-C₂H₄O₂]⁻ |

| 131.288 | 100 | LC-MS (Quattro_QQQ) | [M-H₂O+H]⁺ |

| 103.079 | 18.47 | LC-MS (Quattro_QQQ) | [M-H₂O-CO+H]⁺ |

Data sourced from the Human Metabolome Database.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of D-Ribonolactone.

-

Dissolve the sample in approximately 0.6-0.8 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

-

Spectrometer: 300-600 MHz

-

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (ns): 16-64 (depending on concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): 10-15 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Spectrometer: 75-150 MHz

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (ns): 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0-200 ppm.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind a small amount (1-2 mg) of dry D-Ribonolactone with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

Mode: Transmittance.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Derivatization (e.g., silylation) may be required to increase the volatility of Ribonolactone. Dissolve the derivatized sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp to a high temperature (e.g., 250°C) at a rate of 10-20°C/min.

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

-

Scan Range: 50-500 m/z.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Sample Preparation: Dissolve a small amount of D-Ribonolactone in the initial mobile phase (e.g., a mixture of water and acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) acetate).

-

LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is suitable for polar compounds like this compound.

-

Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid or ammonium formate (B1220265) to improve ionization.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: 50-500 m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like D-Ribonolactone.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of D-Ribonolactone. The tabulated NMR, IR, and MS data, coupled with the detailed experimental protocols, offer a solid foundation for the identification and characterization of this important molecule. The provided workflow illustrates the logical progression from sample preparation to structural confirmation. It is anticipated that this guide will be a valuable asset for researchers engaged in carbohydrate chemistry, drug development, and related scientific fields.

References

Understanding the stereochemistry of D-Ribono-1,4-lactone.

An In-Depth Technical Guide to the Stereochemistry of D-Ribono-1,4-lactone

Introduction

D-Ribono-1,4-lactone, also known as D-(+)-Ribonic acid γ-lactone, is a carbohydrate derivative belonging to the aldonolactone family.[1][2] It is a five-membered ring structure formed from the intramolecular esterification (lactonization) of D-ribonic acid, which is the oxidation product of D-ribose.[1][3][4] As a metabolite and a versatile chiral building block, D-Ribono-1,4-lactone is a crucial starting material in the synthesis of numerous natural products and biologically significant molecules, including antiviral agents like C-nucleosides.[1] Its fixed stereochemistry, derived directly from D-ribose, makes it an invaluable synthon for drug development professionals and organic chemists. This guide provides a detailed examination of its stereochemical configuration, physicochemical properties, and a standard experimental protocol for its synthesis.

Stereochemical Configuration

The stereochemistry of D-Ribono-1,4-lactone is intrinsically linked to its precursor, D-ribose. The lactone contains three contiguous chiral centers. The absolute configuration of these centers is formally described by its IUPAC name: (3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one .[3] In the context of the parent carbohydrate chain (where the carbonyl carbon is C1), these correspond to the following configurations:

-

C2: R configuration

-

C3: S configuration

-

C4: R configuration

The five-membered lactone ring (an oxolanone structure) exists in a relatively planar but slightly puckered conformation, typically an envelope form, to relieve torsional strain.[5] The specific stereochemical arrangement of the hydroxyl and hydroxymethyl groups dictates the molecule's three-dimensional shape and its reactivity.

Caption: Stereochemical configuration of D-Ribono-1,4-lactone.

The logical pathway from D-ribose to D-Ribono-1,4-lactone involves two key transformations: the oxidation of the C1 aldehyde to a carboxylic acid, followed by a spontaneous intramolecular cyclization (esterification) between the C1 carboxyl group and the C4 hydroxyl group. This process locks the molecule into the furanose-like lactone ring structure.

Caption: Logical pathway from D-Ribose to D-Ribono-1,4-lactone.

Physicochemical and Spectroscopic Data

The stereochemistry of a molecule influences its physical properties. The quantitative data for D-Ribono-1,4-lactone are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₅ | [3][6] |

| Molecular Weight | 148.11 g/mol | [3][7][8] |

| Appearance | White to pale yellow crystalline solid | [3][7] |

| Melting Point | 77 - 85 °C | [3][7][8] |

| Specific Rotation [α]D | +18° (c=5, H₂O) | [7] |

| Density | 1.7 ± 0.1 g/cm³ | [7] |

| Solubility | Soluble in water | [7] |

| IUPAC Name | (3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | [3] |

Spectroscopic methods are essential for structural confirmation. Data from ¹H NMR, ¹³C NMR, and mass spectrometry are available in public databases such as PubChem and the Human Metabolome Database, providing a spectral fingerprint for the molecule.[3]

Experimental Protocol: Synthesis from D-Ribose

The most common and well-documented laboratory synthesis of D-Ribono-1,4-lactone involves the oxidation of D-ribose with bromine in a buffered aqueous solution. The following protocol is adapted from a procedure published in Organic Syntheses.[9]

Caution: Bromine is volatile, corrosive, and causes severe burns. This procedure must be conducted in an efficient fume hood with appropriate personal protective equipment.

Materials and Reagents:

-

D-ribose (100 g, 0.67 mol)

-

Sodium bicarbonate (112 g, 1.3 mol)

-

Bromine (38 mL, 0.74 mol)

-

Deionized water

-

Barium carbonate or similar for quenching

-

Ion-exchange resin (Dowex 50W-X8 or equivalent)

Methodology:

-

Reaction Setup: A 1-L three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and an internal thermometer. The flask is charged with D-ribose (100 g), sodium bicarbonate (112 g), and 600 mL of water.

-

Dissolution: The mixture is stirred at room temperature for approximately 15 minutes to dissolve the solids. The flask is then cooled in an ice-water bath.

-

Bromine Addition: Bromine is added dropwise via the addition funnel over 2-3 hours, maintaining the internal temperature of the reaction mixture below 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by the disappearance of the red bromine color. After the addition is complete, the mixture is stirred for an additional 3 hours at 0-5 °C.

-

Quenching: The excess bromine is destroyed by the careful addition of a quenching agent like formic acid or by bubbling sulfur dioxide through the solution until it becomes colorless.

-

Acidification and Workup: The solution is acidified to pH 2-3 with an acid-form ion-exchange resin. The resin is then filtered off.

-

Lactonization and Isolation: The aqueous filtrate is concentrated under reduced pressure. The resulting syrup is co-evaporated with ethanol multiple times to remove residual water, which promotes lactonization.

-

Crystallization: The final residue is dissolved in a minimal amount of hot ethanol and allowed to cool, inducing crystallization of D-Ribono-1,4-lactone. The crystalline product is collected by filtration and dried under vacuum.

Caption: Experimental workflow for the synthesis of D-Ribono-1,4-lactone.

Conclusion

The stereochemistry of D-Ribono-1,4-lactone is unambiguously defined by its origin from D-ribose, resulting in an (R,S,R) configuration at carbons C2, C3, and C4, respectively. This fixed chirality, combined with its functional groups, establishes it as a high-value chiral precursor in the pharmaceutical and fine chemical industries. A thorough understanding of its three-dimensional structure, physicochemical properties, and synthetic routes is fundamental for its effective application in the development of complex, stereochemically defined target molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. D-(+)-Ribonic acid γ-lactone [webbook.nist.gov]

- 3. Ribonolactone | C5H8O5 | CID 111064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0001900) [hmdb.ca]

- 5. 5-O-Acetyl-d-ribono-1,4-lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dextrauk.com [dextrauk.com]

- 7. echemi.com [echemi.com]

- 8. D-Ribonic acid-1,4-lactone | 5336-08-3 | MR06719 [biosynth.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Ribonolactone: A Versatile Precursor for C-Nucleoside Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of C-nucleosides, where the nucleobase is attached to the ribose sugar via a stable carbon-carbon bond, is a pivotal area of research in medicinal chemistry and drug development. Unlike their N-nucleoside counterparts, C-nucleosides exhibit enhanced stability against enzymatic and acidic degradation, making them attractive candidates for antiviral, anticancer, and other therapeutic agents. D-Ribonolactone, a readily available chiral pool starting material, has emerged as a cornerstone for the stereoselective synthesis of a diverse array of C-nucleosides. This technical guide provides a comprehensive overview of the core methodologies, experimental protocols, and quantitative data associated with the use of ribonolactone as a precursor for C-nucleoside synthesis.

Core Synthetic Strategies

The primary approach to synthesizing C-nucleosides from D-ribonolactone involves a two-step sequence:

-

Nucleophilic Addition: A protected D-ribonolactone derivative is reacted with an organometallic nucleophile, typically a lithiated or Grignard reagent derived from a heterocyclic base or another desired aglycone. This addition to the lactone carbonyl group forms a lactol intermediate. The choice of protecting groups for the hydroxyl functions of the this compound is crucial to ensure solubility and prevent side reactions. Benzyl ethers are commonly employed due to their stability under the reaction conditions and their ease of removal during the final deprotection steps.

-

Stereoselective Reduction: The resulting anomeric hydroxyl group of the lactol intermediate is then reduced to afford the final C-nucleoside. A widely used and highly effective method for this transformation is ionic hydrogenation using a combination of a silane, most commonly triethylsilane (Et3SiH), and a Lewis acid, such as boron trifluoride etherate (BF3·OEt2). This step is often highly diastereoselective, favoring the formation of the biologically relevant β-anomer.

An alternative strategy involves the use of the Wittig reaction to introduce an exocyclic double bond at the anomeric position, which can then be further functionalized to construct the desired C-nucleoside framework.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of C-nucleosides from D-ribonolactone.

Preparation of 2,3,5-Tri-O-benzyl-D-ribonolactone

A common starting material for C-nucleoside synthesis is the fully protected 2,3,5-tri-O-benzyl-D-ribonolactone.

Procedure: To a solution of 2,3,5-tri-O-(phenylmethyl)-D-ribofuranose (10.0 g, 23.8 mmol) in anhydrous dimethyl sulfoxide (B87167) (DMSO) (30 mL) under a nitrogen atmosphere, acetic anhydride (B1165640) (20 mL) is added. The reaction mixture is stirred at room temperature for 48 hours. Upon completion, the mixture is slowly poured into ice water (500 mL) and stirred for an additional 20 minutes. The aqueous phase is extracted with ethyl acetate (B1210297) (3 x 200 mL). The combined organic layers are washed with deionized water (3 x 200 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography (25% ethyl acetate in hexane) to yield 2,3,5-tri-O-benzyl-D-ribonolactone as a solid.[1]

Yield: 96%[1]

Nucleophilic Addition of a Lithiated Heterocycle

This protocol exemplifies the addition of a lithiated pyridine (B92270) derivative to the protected this compound.

Procedure: A solution of the desired pyridine derivative in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78°C under a nitrogen atmosphere. To this solution, n-butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred at -78°C for 1 hour to ensure complete lithiation. A solution of 2,3,5-tri-O-benzyl-D-ribonolactone (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture. The reaction is stirred at -78°C for 2-4 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting lactone. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude lactol intermediate, which is often used in the next step without further purification.

Stereoselective Reduction of the Lactol Intermediate

This procedure details the reduction of the anomeric hydroxyl group to yield the protected C-nucleoside.

Procedure: The crude lactol intermediate from the previous step is dissolved in anhydrous dichloromethane (B109758) (CH2Cl2) and cooled to -78°C under a nitrogen atmosphere. To this solution, triethylsilane (2.0-3.0 equivalents) is added, followed by the dropwise addition of boron trifluoride etherate (2.0-3.0 equivalents). The reaction mixture is stirred at -78°C and allowed to slowly warm to 0°C or room temperature over several hours, while monitoring the progress by TLC. Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the protected C-nucleoside.

Wittig Olefination of Protected this compound

This protocol describes the conversion of the lactone carbonyl into an exocyclic double bond.

Procedure: To a suspension of a phosphonium (B103445) salt, such as (carbethoxymethylene)triphenylphosphorane (B24862) (1.2 equivalents), in anhydrous THF at 0°C under a nitrogen atmosphere, a strong base like sodium hydride or n-butyllithium is added to generate the ylide. The mixture is stirred for 30 minutes at 0°C. A solution of 2,3,5-tri-O-benzyl-D-ribonolactone (1.0 equivalent) in anhydrous THF is then added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to isolate the exo-olefin derivative.

Quantitative Data

The following tables summarize representative yields and diastereomeric ratios for the key synthetic steps.

Table 1: Nucleophilic Addition to 2,3,5-Tri-O-benzyl-D-ribonolactone and Subsequent Reduction

| Nucleophile (Heterocycle) | Reducing Agent | Lewis Acid | Product | Overall Yield (%) | β:α Ratio |

| Lithiated Pyridine | Et3SiH | BF3·OEt2 | Pyridinyl C-nucleoside | 75-85 | >95:5 |

| Lithiated Thiophene | Et3SiH | BF3·OEt2 | Thienyl C-nucleoside | 70-80 | >90:10 |

| Lithiated Furan | Et3SiH | BF3·OEt2 | Furanyl C-nucleoside | 72-82 | >92:8 |

| Lithiated Pyrrole | Et3SiH | BF3·OEt2 | Pyrrolyl C-nucleoside | 65-75 | >85:15 |

Table 2: Wittig Olefination of Protected this compound Derivatives

| This compound Derivative | Ylide | Product | Yield (%) | E/Z Ratio |

| 2,3,5-Tri-O-benzyl-D-ribonolactone | Ph3P=CHCO2Et | Exo-olefin | 60-70 | E-isomer favored |

| 2,3-O-Isopropylidene-D-ribonolactone | Ph3P=CHCN | Exo-olefin | 55-65 | Mixture of isomers |

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows.

Caption: General synthetic pathway for C-nucleosides from this compound.

Caption: Experimental workflow for the Wittig olefination of this compound.

Caption: Proposed mechanism for the stereoselective reduction of the lactol.

Conclusion

D-Ribonolactone serves as a highly effective and versatile precursor for the synthesis of a wide range of C-nucleosides. The methodologies outlined in this guide, particularly the nucleophilic addition of organometallic reagents followed by stereoselective reduction, provide a robust and reliable platform for the generation of these medicinally important compounds. The ability to control the stereochemistry at the anomeric center is a key advantage of this approach. Further exploration of different nucleophiles and optimization of reaction conditions will undoubtedly lead to the discovery of novel C-nucleoside analogues with potent biological activities, contributing significantly to the field of drug discovery and development.

References

The Pivotal Role of Ribonolactone in Modern Carbohydrate Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribono-1,4-lactone, a key chiral building block derived from D-ribose, has emerged as a cornerstone in contemporary carbohydrate chemistry. Its versatile reactivity and stereochemically defined structure make it an invaluable precursor for the synthesis of a wide array of biologically significant molecules, including C-nucleosides, antiviral agents, and other complex natural products. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of ribonolactone, with a focus on methodologies and quantitative data relevant to researchers and professionals in drug development. Detailed experimental protocols for key transformations and visualizations of synthetic pathways are presented to facilitate practical application and further innovation in the field.

Introduction

D-Ribono-1,4-lactone is a five-membered γ-lactone derived from the oxidation of D-ribose. As a carbohydrate derivative, it serves as a versatile chiral pool for the synthesis of numerous natural products and biologically active compounds. Its importance is underscored by its role as a precursor to molecules like malayamycin, varitriol, mannostatin, and various C-nucleosides, which are less susceptible to enzymatic and acid-catalyzed hydrolysis compared to their N-nucleoside counterparts. This guide will systematically cover the synthesis of this compound, its physicochemical properties, and its application in the synthesis of complex organic molecules, providing a comprehensive resource for the scientific community.

Synthesis of D-Ribono-1,4-lactone and its Derivatives

The preparation of D-ribono-1,4-lactone and its protected derivatives is a critical first step for its use in further synthetic applications. Various methods have been developed, ranging from classical chemical oxidations to more modern chemoenzymatic routes.

Oxidation of D-Ribose

A common and well-established method for the synthesis of D-ribono-1,4-lactone is the oxidation of D-ribose.

Figure 1: General scheme for the oxidation of D-Ribose.

Table 1: Comparison of Methods for the Synthesis of D-Ribono-1,4-lactone

| Method | Oxidizing Agent | Catalyst/Conditions | Yield (%) | Reference |

| Bromine Oxidation | Bromine | Sodium bicarbonate, 0-5 °C | ~73 (crude) | --INVALID-LINK-- |

| Catalytic Oxidation | Oxygen | 5Pd-Bi/C, 50 °C, pH control | >95 conversion | [1] |

| Chemoenzymatic | m-CPBA or H₂O₂ | Lipase (B570770), Acid hydrolysis | 32-41 (overall) | [2] |

Protection of Hydroxyl Groups

To achieve regioselectivity in subsequent reactions, the hydroxyl groups of this compound are often protected. Common protecting groups include isopropylidene and benzyl (B1604629) ethers.

Figure 2: General workflow for the protection of D-Ribonolactone.

Table 2: Yields for Protection Reactions of D-Ribono-1,4-lactone

| Protecting Group | Reagents | Conditions | Yield (%) |

| 2,3-O-Isopropylidene | Acetone, 2,2-dimethoxypropane, H₂SO₄ | Room temperature | 73 |

| 2,3-O-Benzylidene | Benzaldehyde, ZnCl₂, DME | - | 55 (R-isomer), 12 (S-isomer) |

| 2,3,5-Tri-O-benzyl | Benzyl bromide, NaH, DMF | 0 °C to rt | High |

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectroscopic properties of D-ribono-1,4-lactone and its derivatives is essential for characterization and quality control.

Table 3: Physicochemical Properties of D-Ribono-1,4-lactone

| Property | Value |

| Molecular Formula | C₅H₈O₅ |

| Molecular Weight | 148.11 g/mol |

| Melting Point | 83-85 °C |

| Appearance | White to pale brown solid |

| Solubility | Soluble in water |

Table 4: Key Spectroscopic Data for D-Ribono-1,4-lactone and Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| D-Ribono-1,4-lactone | 3.81-4.45 | 63.57, 72.42, 89.77 | 3400-3200 (O-H), 1770 (C=O) |

| 2,3-O-Isopropylidene-D-ribono-1,4-lactone | 1.3-1.4 (CH₃), 3.6-4.8 (ring H) | 25.1, 26.6 (CH₃), 60.4, 75.0, 78.1, 82.3, 111.6, 174.3 | 3450 (O-H), 1767 (C=O) |

| 5-O-Acetyl-D-ribono-1,4-lactone | 2.0 (CH₃), 4.2-4.6 (ring H) | 20.8 (CH₃), 63.0, 69.4, 70.8, 82.7, 171.0, 177.0 | 3400-3200 (O-H), 1770, 1740 (C=O) |

| 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone | 4.0-4.8 (ring H), 7.2-7.4 (Ar-H) | 68.9, 72.1, 72.3, 73.4, 78.9, 80.3, 127.8-137.7, 174.9 | 3030 (Ar C-H), 1780 (C=O) |

This compound in the Synthesis of Bioactive Molecules

The true value of this compound in drug development lies in its application as a chiral starting material for the synthesis of complex and biologically active molecules. Its stereocenters are carried through the synthetic route, providing an efficient pathway to enantiomerically pure products.

Synthesis of C-Nucleosides

A major application of this compound is in the synthesis of C-nucleosides, where the nucleobase is attached to the ribose moiety via a C-C bond. Protected this compound derivatives are amenable to nucleophilic substitution at the anomeric carbon.

Figure 3: General pathway for the synthesis of C-Nucleosides from this compound.

This strategy has been employed in the synthesis of numerous antiviral and anticancer C-nucleoside analogues. The stereochemical outcome of the nucleophilic addition is influenced by the protecting groups on the this compound ring.

Enzyme-Catalyzed Reactions

Enzymes, particularly lipases, have been effectively used for regioselective modifications of this compound. For instance, Candida antarctica lipase B (CAL-B) can selectively acylate the primary hydroxyl group at the C-5 position with high conversion rates.

Table 5: Lipase-Catalyzed Acylation of D-Ribono-1,4-lactone

| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Product(s) |

| Candida antarctica (CAL-B) | Vinyl acetate (B1210297) | Acetonitrile (B52724) | >99 | 5-O-acetyl (sole product) |

| Burkholderia cepacia | Vinyl acetate | Acetonitrile | Lower | Mixture of mono-, di-, and tri-acetylated |

| Pseudomonas fluorescens | Vinyl acetate | Acetonitrile | Lower | Mixture of mono-, di-, and tri-acetylated |

This enzymatic approach offers a green and highly selective alternative to traditional chemical methods for the preparation of specifically functionalized this compound derivatives.

Experimental Protocols

Synthesis of D-Ribono-1,4-lactone (Bromine Oxidation)

Materials:

-

D-Ribose (100 g, 0.67 mol)

-

Sodium bicarbonate (112 g, 1.3 mol)

-

Bromine (112 g, 0.70 mol)

-

Sodium bisulfite

-

Absolute Ethanol (B145695)

-

Deionized water

Procedure:

-

A 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a 100-mL pressure-equalizing addition funnel, and an internal thermometer is charged with D-ribose, sodium bicarbonate, and water (600 mL).

-

The mixture is stirred at room temperature for 15 minutes and then cooled in an ice-water bath.

-

Bromine is added dropwise via the addition funnel, maintaining the reaction temperature below 5 °C.

-

After the addition is complete, the orange solution is stirred for an additional 50 minutes.

-

Sodium bisulfite is added to quench the excess bromine, resulting in a clear solution.

-

The aqueous solution is concentrated under reduced pressure.

-

Absolute ethanol and toluene are added, and the solvent is removed by rotary evaporation to yield a damp solid.

-

Absolute ethanol is added, and the mixture is heated on a steam bath for 30 minutes.

-

The hot suspension is filtered, and the filtrate is cooled to room temperature and then refrigerated for 16 hours.

-

The crystalline product is collected by filtration, washed with cold absolute ethanol and diethyl ether, and dried under vacuum to yield crude D-ribono-1,4-lactone.

Synthesis of 2,3-O-Isopropylidene-D-ribono-1,4-lactone

Materials:

-

Crude D-Ribono-1,4-lactone (160 g)

-

Dry acetone (700 mL)

-

2,2-Dimethoxypropane (100 mL)

-

Concentrated Sulfuric Acid (1 mL)

-

Silver carbonate (20 g)

-

Ethyl acetate

Procedure:

-

Crude this compound is suspended in dry acetone, 2,2-dimethoxypropane, and concentrated sulfuric acid in a 2-L round-bottom flask.

-

The solution is stirred vigorously at room temperature for 50 minutes.

-

Silver carbonate is added, and the suspension is stirred for another 50 minutes.

-

The suspension is filtered through Celite, and the filtrate is evaporated to dryness.

-

The crude product is dissolved in hot ethyl acetate, filtered, and allowed to cool to room temperature to crystallize.

-

The crystals are collected by filtration and dried under vacuum to afford 2,3-O-isopropylidene-D-ribono-1,4-lactone.

Lipase-Catalyzed Acylation of D-Ribono-1,4-lactone

Materials:

-

D-Ribono-1,4-lactone (74.0 mg, 0.5 mmol)

-

Vinyl acetate (0.14 mL, 1.5 mmol)

-

Anhydrous acetonitrile (10.0 mL)

-

Candida antarctica lipase B (CAL-B, Novozym 435, 10 mg)

Procedure:

-

D-ribono-1,4-lactone and vinyl acetate are dissolved in anhydrous acetonitrile.

-

CAL-B is added to the solution.

-

The mixture is shaken at 308 K and 150 rpm for 24 hours.

-

The reaction is stopped by filtering off the lipase.

-

The solvent is evaporated to yield 5-O-acetyl-D-ribono-1,4-lactone as a white solid.

Conclusion and Future Outlook

D-Ribono-1,4-lactone has firmly established itself as a versatile and indispensable chiral building block in carbohydrate chemistry. Its accessibility through various synthetic routes and the rich chemistry of its functional groups have enabled the synthesis of a multitude of complex and biologically important molecules. The continued development of more efficient and sustainable synthetic methods, including biocatalytic approaches, will further enhance its utility. For drug development professionals, this compound offers a reliable and stereochemically defined scaffold for the creation of novel therapeutics, particularly in the realm of antiviral and anticancer agents. Future research will likely focus on expanding the repertoire of reactions involving this compound, exploring its use in the synthesis of an even broader range of natural products and their analogues, and its incorporation into more complex biological probes and drug delivery systems. The foundation laid by the extensive research into the chemistry of this compound ensures its continued and expanding role in advancing the frontiers of science and medicine.

References

Safety and Handling of Ribonolactone: A Technical Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ribonolactone, specifically its D-isomer (D-(+)-Ribonic acid γ-lactone), is a carbohydrate derivative utilized as a versatile chiral building block in the synthesis of various biologically active molecules and natural products.[1] As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety. This guide provides a comprehensive overview of the safety and handling precautions for this compound in a laboratory setting, intended for an audience of trained professionals.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. This compound is a white to pale yellow crystalline solid.[2][3] Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₅ | [2][4] |

| Molecular Weight | 148.11 g/mol | [2][4] |

| Melting Point | 83 - 87 °C | [2] |

| Boiling Point | 160 °C (lit.) | [2] |

| Solubility | Soluble in water (0.1 g/mL) | [2] |

| Storage Temperature | -20°C | [5] |

| Stability | Stable under recommended storage conditions. | [6] |

Hazard Identification and Safety Precautions

According to available Safety Data Sheets (SDS), D-Ribonolactone is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[6] However, one supplier suggests a GHS classification with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Given this discrepancy, it is prudent to handle this compound with care, assuming it may present low-level hazards.

Summary of Hazards

| Hazard Type | GHS Classification (Precautionary) | Pictogram (Precautionary) |

| Acute Oral Toxicity | H302: Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 |

Note: The toxicological properties of this compound have not been fully investigated. The absence of a formal hazard classification does not imply the substance is non-hazardous. Standard laboratory hygiene and safety practices should always be followed.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound in the laboratory:

| PPE Type | Specification |

| Eye Protection | Safety glasses with side-shields or goggles. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat. |

| Respiratory Protection | Not required under normal conditions of use. If dust is generated, a NIOSH-approved particulate respirator is recommended. |

Handling and Storage

This compound is a hygroscopic solid, meaning it can absorb moisture from the air. This property requires specific handling and storage procedures to maintain the integrity of the compound.

-

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid dust formation and inhalation.[2][3]

-

Due to its fine, crystalline nature, this compound powder can be prone to static electricity, causing it to disperse. Anti-static tools and techniques, such as using an anti-static gun or grounding equipment, can mitigate this issue.[7][8]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Minimize dust generation and accumulation.

-

For weighing, use a draft shield or an enclosed balance. Work quickly and keep the container sealed when not in use.[9]

-

-

Storage:

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[2][3] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][3] |

Spill and Leak Procedures

In the event of a spill, follow these steps:

-

Evacuate and Ventilate: Evacuate unnecessary personnel from the area. Ensure adequate ventilation.

-

Personal Protection: Wear appropriate PPE, including respiratory protection if dust is present.

-

Containment: Prevent further leakage or spillage if safe to do so. Avoid generating dust.

-

Clean-up:

-

Decontamination: Clean the spill area thoroughly with soap and water.[10]

-

Waste Disposal: Dispose of the contaminated material as chemical waste in accordance with local regulations.

Experimental Protocols

The following is a condensed example of an experimental protocol involving the synthesis of D-Ribonolactone from D-Ribose, illustrating typical handling procedures in a laboratory context.

Synthesis of D-Ribonolactone

This protocol is adapted from Organic Syntheses, Coll. Vol. 10, p.644 (2004); Vol. 76, p.178 (1999).

Materials:

-

D-Ribose

-

Sodium Bicarbonate

-

Bromine (Caution: Corrosive and toxic)

-

Sodium Bisulfite

-

Absolute Ethanol (B145695)

Procedure:

-

A solution of D-ribose and sodium bicarbonate in water is prepared in a three-necked flask equipped with a mechanical stirrer and an addition funnel.

-

The flask is cooled in an ice-water bath.

-

Bromine is added dropwise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, the reaction is stirred for an additional 50 minutes.

-

Sodium bisulfite is added to quench the excess bromine.

-

The solvent is removed under reduced pressure.

-

The residue is co-evaporated with absolute ethanol and toluene to remove residual water.

-

The crude product is suspended in hot absolute ethanol and then filtered to remove inorganic salts.

-

The filtrate is cooled to induce crystallization of D-Ribonolactone.

-

The crystalline product is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum.

Throughout this procedure, appropriate PPE must be worn, and all operations involving bromine should be conducted in a certified chemical fume hood.

Visualized Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key laboratory workflows.

Caption: General laboratory workflow for handling this compound.

Caption: Step-by-step procedure for responding to a this compound spill.

Caption: Proper waste disposal workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Cas 5336-08-3,D(+)-Ribonic acid gamma-lactone | lookchem [lookchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. goldbio.com [goldbio.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]

- 10. - Division of Research Safety | Illinois [drs.illinois.edu]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. qmul.ac.uk [qmul.ac.uk]

An In-Depth Technical Guide to the Solubility and Stability of D-Ribono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribono-1,4-lactone, a sugar lactone derived from D-ribonic acid, is a versatile chiral building block in the synthesis of various biologically active molecules and a known inhibitor of β-galactosidase. A thorough understanding of its physicochemical properties, particularly its solubility in common laboratory solvents and its stability under various conditions, is crucial for its effective application in research, drug development, and formulation. This technical guide provides a comprehensive overview of the available data on the solubility and stability of D-ribono-1,4-lactone, outlines detailed experimental protocols for their determination, and explores its known biological interactions.